N,N-dibutylsulfamoyl chloride
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Overview
Description
N,N-dibutylsulfamoyl chloride: is an organic compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.75 g/mol . It is a sulfamoyl chloride derivative, characterized by the presence of a sulfonamide group bonded to two butyl groups and a chlorine atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dibutylsulfamoyl chloride can be synthesized through the reaction of N,N-dibutylamine with thionyl chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N,N-dibutylamine+thionyl chloride→N,N-dibutylsulfamoyl chloride+hydrogen chloride+sulfur dioxide
The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N,N-dibutylsulfamide and hydrogen chloride.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products:
Nucleophilic substitution: Produces sulfonamide derivatives.
Hydrolysis: Produces N,N-dibutylsulfamide and hydrogen chloride.
Scientific Research Applications
N,N-dibutylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dibutylsulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the release of hydrogen chloride. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- N,N-dimethylsulfamoyl chloride
- N,N-diethylsulfamoyl chloride
- N,N-dipropylsulfamoyl chloride
Comparison: N,N-dibutylsulfamoyl chloride is unique due to its longer butyl chains compared to its dimethyl, diethyl, and dipropyl counterparts. This difference in alkyl chain length can influence the compound’s reactivity, solubility, and overall chemical properties. For instance, this compound may exhibit different solubility in organic solvents and varying reactivity in nucleophilic substitution reactions compared to its shorter-chain analogs.
Properties
IUPAC Name |
N,N-dibutylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNO2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJGICXHKZERPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-67-4 |
Source
|
Record name | N,N-dibutylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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